molecular formula C31H39FN2O3 B12636914 C31H39FN2O3

C31H39FN2O3

Cat. No.: B12636914
M. Wt: 506.6 g/mol
InChI Key: SXYJPNIYEIALIO-BWYFLFFXSA-N
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Description

C₃₁H₃₉FN₂O₃ is a fluorinated organic compound with a molecular weight of 522.65 g/mol. Its structure includes a central aromatic or heterocyclic core substituted with fluorine, alkyl chains, and oxygen-containing functional groups (e.g., ethers or esters). The fluorine atom likely enhances metabolic stability and bioavailability, making it a candidate for pharmaceutical applications . Key structural features inferred from bond angles (e.g., C34-C33'-C38' = 120.0°, C39'-C38'-C33' = 119.4°) suggest a planar aromatic system with rotational flexibility in peripheral alkyl chains .

Properties

Molecular Formula

C31H39FN2O3

Molecular Weight

506.6 g/mol

IUPAC Name

2-[[(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxy-N-[2-(4-fluorophenyl)ethyl]acetamide

InChI

InChI=1S/C31H39FN2O3/c1-4-31(36)17-13-27-25-10-7-22-19-24(11-15-29(22,2)26(25)12-16-30(27,31)3)34-37-20-28(35)33-18-14-21-5-8-23(32)9-6-21/h1,5-6,8-9,19,25-27,36H,7,10-18,20H2,2-3H3,(H,33,35)/t25-,26+,27+,29+,30+,31+/m1/s1

InChI Key

SXYJPNIYEIALIO-BWYFLFFXSA-N

Isomeric SMILES

C[C@]12CCC(=NOCC(=O)NCCC3=CC=C(C=C3)F)C=C1CC[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@]5(C#C)O)C

Canonical SMILES

CC12CCC(=NOCC(=O)NCCC3=CC=C(C=C3)F)C=C1CCC4C2CCC5(C4CCC5(C#C)O)C

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl N-[(2R,4aR,5S,6R,7R,8aR)-6-[(1R)-1-(ethenyloxy)ethyl]-5-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-7-methyl-decahydronaphthalen-2-yl]carbamate involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. The synthetic route typically includes:

    Formation of the core structure: This involves the cyclization of appropriate starting materials under controlled conditions.

    Introduction of functional groups: Various functional groups are introduced through reactions such as alkylation, acylation, and esterification.

    Final assembly: The final compound is assembled through a series of coupling reactions, often using catalysts to facilitate the process.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Ethyl N-[(2R,4aR,5S,6R,7R,8aR)-6-[(1R)-1-(ethenyloxy)ethyl]-5-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-7-methyl-decahydronaphthalen-2-yl]carbamate: undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis .

Scientific Research Applications

Ethyl N-[(2R,4aR,5S,6R,7R,8aR)-6-[(1R)-1-(ethenyloxy)ethyl]-5-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-7-methyl-decahydronaphthalen-2-yl]carbamate: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl N-[(2R,4aR,5S,6R,7R,8aR)-6-[(1R)-1-(ethenyloxy)ethyl]-5-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-7-methyl-decahydronaphthalen-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to changes in cellular signaling and function. These interactions can result in various biological effects, depending on the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize C₃₁H₃₉FN₂O₃, we compare it with structurally or functionally related compounds, focusing on molecular properties, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Features Bioactivity/Applications References
C₃₁H₃₉FN₂O₃ C₃₁H₃₉FN₂O₃ Fluorine substitution, alkyl chains Potential CNS-targeting drug
CAS 918538-05-3 C₆H₃Cl₂N₃ Dichloro-substituted triazine core Kinase inhibitor precursor
N30MaCJIAHOI KHCJIOTHI HUTpHJI (ID 1337) Not provided Nitrile and acid functional groups Unclear (industrial/chemical synth)
5,7-дихлор-1H-пирроло[2,3-c]пиридин C₇H₄Cl₂N₂ Dichloro-heterocyclic structure Antibacterial/antiviral research

Key Findings :

Fluorine vs. Chlorine Substitution :

  • C₃₁H₃₉FN₂O₃’s fluorine atom improves metabolic stability compared to chlorine-containing analogs (e.g., CAS 918538-05-3), which exhibit higher electrophilicity but increased toxicity risks (H315-H319-H335 warnings) .
  • Fluorine’s small size and high electronegativity enhance binding affinity to biological targets, a property absent in bulkier chlorinated analogs .

Heterocyclic Core Flexibility :

  • C₃₁H₃₉FN₂O₃’s planar aromatic system (evidenced by bond angles ~120°) contrasts with the strained triazine core in CAS 918538-05-3, which limits conformational adaptability .

Synthetic Accessibility :

  • C₃₁H₃₉FN₂O₃ likely requires multi-step synthesis involving fluorination (e.g., using KI/DMF conditions as in CAS 918538-05-3’s synthesis) .
  • Compared to simpler dichloro-heterocycles (e.g., C₇H₄Cl₂N₂), C₃₁H₃₉FN₂O₃’s long alkyl chains increase synthetic complexity and reduce yield .

Biological Performance :

  • C₃₁H₃₉FN₂O₃’s predicted Log S (-5.2) indicates poor aqueous solubility, a challenge shared with CAS 918538-05-3 (Log S = -4.1). However, its fluorine substitution may improve BBB permeability relative to chlorinated analogs .

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